molecular formula C9H11IN2O B2739401 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde CAS No. 2101197-10-6

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde

Cat. No.: B2739401
CAS No.: 2101197-10-6
M. Wt: 290.104
InChI Key: MJRWDMPHIPRZRX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde is a substituted pyrazole derivative featuring a cyclopentyl group at the 1-position, an iodine atom at the 4-position, and a carbaldehyde functional group at the 3-position of the pyrazole ring. Its molecular formula is C$9$H${11}$IN$_2$O, with a molecular weight of 314.11 g/mol . This compound is cataloged as a building block in synthetic chemistry, suggesting its utility in medicinal chemistry and materials science. Its synthesis likely involves iodination of precursor pyrazole derivatives, as seen in analogous protocols for 4-iodopyrazole carbaldehydes .

Properties

IUPAC Name

1-cyclopentyl-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWDMPHIPRZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure . This method allows for the formation of the pyrazole ring, which is then further functionalized to introduce the cyclopentyl and aldehyde groups.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells, such as those from breast cancer (MCF-7) and hepatocellular carcinoma . The mechanism often involves the modulation of specific signaling pathways critical for tumor growth and survival.

Antimicrobial Properties

The compound's structural similarity to other pyrazole derivatives suggests potential antimicrobial activity. Pyrazole-based compounds have been reported to possess antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Inhibition of Enzymatic Activity

There is evidence that pyrazole derivatives can act as enzyme inhibitors, particularly in the context of cancer therapy. For example, certain pyrazoles have been identified as potent inhibitors of MPS1, a kinase involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Fungicidal Activity

This compound may be utilized as a fungicide due to its ability to disrupt fungal metabolic pathways. Similar compounds have been developed as fungicides that target specific enzymes within fungi, thereby controlling phytopathological diseases effectively . The diversity of action mechanisms among fungicides is crucial for managing resistance issues in fungal populations.

Pesticidal Properties

The compound's bioactivity extends to its potential use as a pesticide. Pyrazole derivatives are known for their effectiveness against various agricultural pests, which can significantly enhance crop yields and protect food supplies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The compound can be synthesized through methods such as the Vilsmeier-Haack reaction, which is commonly used to convert pyrazoles into carbaldehydes with high yields .

Case Studies and Research Findings

Study Objective Findings
Drouhot et al. (1991)Investigate fungicidal efficacyDemonstrated that similar pyrazole derivatives effectively inhibited fungal growth by targeting succinate dehydrogenase pathways .
Recent Anticancer StudiesEvaluate anticancer potentialFound that pyrazole derivatives exhibited dose-dependent inhibition of cancer cell proliferation, suggesting therapeutic applications in oncology .
Antimicrobial ResearchAssess antibacterial propertiesIdentified several pyrazole compounds with significant activity against common bacterial strains, highlighting their potential in treating infections .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

The structural and functional attributes of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde are compared below with related pyrazole-carbaldehyde compounds, focusing on substituent effects, biological activity, and synthetic methodologies.

Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
This compound Cyclopentyl (1), Iodo (4), Carbaldehyde (3) 314.11 Iodo (electron-withdrawing), Aldehyde
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (1), Phenyl (3), Carbaldehyde (4) 277.28 Benzoyl (electron-withdrawing), Aldehyde
3-Methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde Aryl (1), Aryloxy (5), Methyl (3), Carbaldehyde (4) ~250–300 (varies) Aryloxy (electron-donating/withdrawing)
1-Methyl-1H-pyrazole-4-carbaldehyde Methyl (1), Carbaldehyde (4) 110.11 Methyl (electron-donating), Aldehyde

Key Observations :

  • The iodo substituent in the target compound distinguishes it from derivatives with benzoyl, aryl, or methyl groups. Iodine’s polarizability and size may enhance binding affinity in halogen-bonding interactions, a feature absent in lighter halogens (e.g., chloro) or non-halogenated analogs.
Physicochemical Properties
  • Solubility : The iodo and cyclopentyl groups in the target compound likely reduce aqueous solubility compared to smaller analogs (e.g., 1-methyl derivatives) .
  • Stability : Aldehyde functionality in all compounds necessitates protection during synthesis to prevent oxidation or side reactions .

Biological Activity

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde is a synthetic compound recognized for its potential biological activities. This compound, characterized by its unique structure featuring a cyclopentyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group, has garnered attention in medicinal chemistry due to its diverse applications in biological research.

  • Molecular Formula : C₉H₁₁IN₂O
  • Molecular Weight : 290.1 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the palladium-catalyzed coupling of terminal alkynes with hydrazine and aryl iodides under controlled conditions, yielding high purity and yield suitable for biological applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites of enzymes, thus preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity, influencing cellular signaling pathways .

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties, including:

  • Anti-inflammatory Activity : It has shown promise in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticancer Activity

A study investigated the effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific kinases. The compound demonstrated effective inhibition against several kinases implicated in cancer progression, suggesting its potential as a lead compound for developing kinase inhibitors .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains cyclopentyl group and iodine; versatile scaffoldAnti-inflammatory, anticancer
1-Cyclopentyl-4-bromo-1H-pyrazole-3-carbaldehydeSimilar structure but with bromine; less potentModerate anticancer activity
1-Methylpyrazole derivativesVariations in substituents; focused on CNS activityNeuroprotective properties

Q & A

Q. 1.1. What are the standard synthetic routes for 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution or halogenation strategies. A typical approach involves:

  • Cyclopentyl Group Introduction : Reacting a pyrazole precursor (e.g., 5-chloro-1H-pyrazole-3-carbaldehyde) with cyclopentylamine under basic conditions (e.g., K₂CO₃) to install the cyclopentyl substituent at the N1 position .
  • Iodination : Substituting a leaving group (e.g., bromide or chloride) at the C4 position using potassium iodide (KI) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
    Key Optimization : Catalyst choice (e.g., Cu(I) for Ullman-type coupling) and solvent selection (e.g., DMSO for solubility) significantly impact yield.

Q. 1.2. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm) .
    • ¹³C NMR : A signal near δ 190 ppm indicates the aldehyde carbon. The iodine atom induces deshielding at C4 (δ 100–110 ppm) .
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde group .
  • X-ray Crystallography : Resolves regiochemistry and confirms the iodo-substitution position .

Q. 1.3. How does the aldehyde group influence reactivity?

The aldehyde moiety enables:

  • Nucleophilic Additions : Formation of imines or hydrazones with amines/hydrazines, useful for generating Schiff base ligands or bioactive derivatives .
  • Condensation Reactions : Knoevenagel or Aldol reactions to extend conjugation for materials science applications .

Advanced Research Questions

Q. 2.1. How can synthetic yields be optimized for large-scale preparation?

Methodology :

  • Catalyst Screening : Test transition metals (e.g., CuI) to accelerate iodination .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) for cyclopentyl group installation. DMSO may enhance solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions during iodination .

Q. 2.2. How can computational modeling predict biological activity?

Approach :

  • Docking Studies : Use software (e.g., AutoDock Vina) to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The iodo group may enhance binding via halogen bonding .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-tumor activity .

Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., -I) show enhanced COX-2 inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for non-iodinated analogs) .

Q. 2.3. How to resolve contradictions in reported biological activities?

Analysis Framework :

  • Assay Variability : Compare protocols (e.g., bacterial strains for anti-microbial tests). For example, MIC values may differ between E. coli (Gram-negative) and S. aureus (Gram-positive) due to membrane permeability .
  • Structural Analogues : Test 1-Cyclopentyl-4-bromo-1H-pyrazole-3-carbaldehyde to isolate iodine’s contribution to activity .

Example : A study reported anti-tumor activity (IC₅₀ = 8 µM) in HeLa cells, while another showed no effect. This discrepancy may arise from differences in cell line viability assays (MTT vs. resazurin) .

Q. 2.4. What strategies enable the synthesis of fused heterocycles from this compound?

Advanced Methodology :

  • Azide-Alkyne Cycloaddition : React the aldehyde with propargylamine to form an imine, followed by Cu(I)-catalyzed "click" chemistry to generate triazole-fused pyrazoles .
  • Thieno[2,3-c]pyrazole Synthesis : Treat with elemental sulfur and hydrazine hydrate under reflux to form sulfur-containing fused systems .

Key Insight : The iodine atom can act as a directing group for regioselective C-H functionalization in fused ring formation .

Methodological Best Practices

Q. 3.1. Handling and Stability Considerations

  • Light Sensitivity : Store in amber vials at –20°C to prevent iodine loss via photodehalogenation .
  • Moisture Control : Use molecular sieves in reactions involving the aldehyde group to avoid hydrate formation .

Safety Note : Conduct iodination in a fume hood due to potential HI gas release .

Q. 3.2. Designing Structure-Activity Relationship (SAR) Studies

  • Variation Points :
    • Replace iodine with other halogens (Cl, Br) to assess electronic effects.
    • Modify the cyclopentyl group to cyclohexyl or aryl for steric analysis .
  • Biological Endpoints : Prioritize enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies) over broad-spectrum assays .

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